molecular formula C12H16INOS B3965224 2-(2,5,6-Trimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide

2-(2,5,6-Trimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide

Cat. No.: B3965224
M. Wt: 349.23 g/mol
InChI Key: ONNXZGHWSJIPKV-UHFFFAOYSA-M
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Description

2-(2,5,6-Trimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of three methyl groups and an ethanol group attached to the benzothiazole ring, with an iodide ion as a counterion. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

The synthesis of 2-(2,5,6-Trimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide can be achieved through several synthetic routes One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ringIndustrial production methods often involve multi-step processes, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction .

Chemical Reactions Analysis

2-(2,5,6-Trimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. .

Scientific Research Applications

2-(2,5,6-Trimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5,6-Trimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes. Specific molecular targets include dihydroorotase, DNA gyrase, and peptide deformylase. These interactions lead to the inhibition of bacterial growth, induction of apoptosis in cancer cells, and modulation of inflammatory responses .

Comparison with Similar Compounds

2-(2,5,6-Trimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

2-(2,5,6-trimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16NOS.HI/c1-8-6-11-12(7-9(8)2)15-10(3)13(11)4-5-14;/h6-7,14H,4-5H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNXZGHWSJIPKV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=[N+]2CCO)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5,6-Trimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide
Reactant of Route 2
2-(2,5,6-Trimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide
Reactant of Route 3
2-(2,5,6-Trimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide
Reactant of Route 4
2-(2,5,6-Trimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide
Reactant of Route 5
2-(2,5,6-Trimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide
Reactant of Route 6
2-(2,5,6-Trimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;iodide

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